![molecular formula C17H12BrN5O2 B6490218 N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide CAS No. 1358274-86-8](/img/structure/B6490218.png)
N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide
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Description
“N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . Quinoxaline is a nitrogen-containing heterocyclic compound with many pharmaceutical and industrial applications . The compound has a molecular formula of C17H12BrN5O2, an average mass of 398.214 Da, and a monoisotopic mass of 397.017426 Da .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution . For example, 4-chloro-1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline can be converted into 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol by the action of thiourea .Molecular Structure Analysis
The molecular structure of “N-(3-bromophenyl)-2-{4-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl}acetamide” includes a [1,2,4]triazolo[4,3-a]quinoxaline core, which is a versatile moiety in the design and synthesis of biologically relevant compounds . The 1H NMR spectra of these compounds reveal singlet signals at about 9.40 corresponding to NH proton next to the quinoxaline ring .Scientific Research Applications
Anticancer Activity
Triazoloquinazoline derivatives, including F3411-6341, have demonstrated significant anticancer potential. Researchers have investigated their effects on various cancer cell lines, revealing cytotoxic activity and inhibition of tumor growth . Further studies explore their mechanisms of action and potential use in targeted cancer therapies.
Antidiabetic Applications
Given the global rise in diabetes cases, compounds with antidiabetic potential are of great interest. F3411-6341 derivatives have been studied for their effects on glucose metabolism and insulin sensitivity. They may contribute to future diabetes treatments.
properties
IUPAC Name |
N-(3-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN5O2/c18-11-4-3-5-12(8-11)20-15(24)9-22-13-6-1-2-7-14(13)23-10-19-21-16(23)17(22)25/h1-8,10H,9H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNAVHRECXGLPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C=NN=C3C(=O)N2CC(=O)NC4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromophenyl)-2-(4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide |
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